molecular formula C7H12N2O B1281228 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 83467-31-6

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No. B1281228
CAS RN: 83467-31-6
M. Wt: 140.18 g/mol
InChI Key: HXTNUHPVNBFSDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another related compound, [2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride, is synthesized through a similar process .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol” consists of a pyrazole ring attached to an ethanol group. A series of 13 pyrazole-derivative compounds with potential antifungal activity were synthesized and characterized by means of X-ray diffraction, UV–Vis, FTIR, 1 H-NMR, 13 C-NMR, and two-dimensional NMR experiments .


Chemical Reactions Analysis

Pyrazole-based ligands, including “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol”, have shown excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds such as thiazoles and pyrazoles . These compounds have attracted much research attention in the field of drug design because of their varied biological activities .

Drug Design

Due to its structure, “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol” can be used in drug design. Pyrazole derivatives have demonstrated to have anticancer, antitumor, antifungal, anti-tubercular, anti-AIDS, anti-malarial, and anti-inflammatory activities .

Electrocatalysis

Pyrazole derivatives have also been employed as building blocks of systems with applications in electrocatalysis .

CO2 Capture

Another application of pyrazole derivatives is in CO2 capture . This is particularly important in the context of climate change and global warming.

Heavy Metal Removal

Pyrazole derivatives can also be used for heavy metal removal . This is crucial in environmental remediation and pollution control.

Catalysis

The compound can be used in catalysis . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process.

Enzyme Inhibition

Pyrazole derivatives have been used in enzyme inhibition . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Future Directions

The future directions for “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol” and related compounds involve further developments in catalytic processes relating to catecholase activity . Additionally, the synthesis of new pyrazole-derivative families is a target topic, and it has received great attention in recent years .

properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTNUHPVNBFSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509252
Record name 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

CAS RN

83467-31-6
Record name 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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